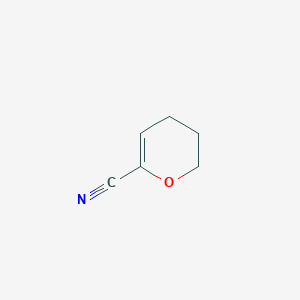

5,6-Dihydro-4H-pyran-2-carbonitrile

Descripción

Significance of Dihydropyran and Nitrile Functionalities in Organic Synthesis and Medicinal Chemistry

The dihydropyran ring and the nitrile group are both independently valuable in the realms of organic synthesis and medicinal chemistry, and their combination in a single molecule presents unique opportunities for researchers.

Dihydropyran Functionality:

Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and a double bond. wikipedia.org Specifically, 3,4-dihydro-2H-pyran (DHP) is a widely used reagent in organic synthesis, primarily as a protecting group for alcohols and amines. commonorganicchemistry.comwikipedia.org This protection strategy, forming a tetrahydropyranyl (THP) ether, is crucial in multi-step syntheses to prevent unwanted reactions of the hydroxyl group. wikipedia.org The THP ether is stable under various reaction conditions but can be readily removed by acid hydrolysis. wikipedia.org Beyond its role as a protecting group, the dihydropyran structure is a key component in numerous biologically active molecules and natural products. oist.jp

Nitrile Functionality:

The nitrile group (–C≡N) is a versatile functional group in organic chemistry. wikipedia.org It can be found in a wide array of useful compounds, from industrial polymers like nitrile rubber to pharmaceuticals. wikipedia.orgaureliaglovescanada.com In medicinal chemistry, the incorporation of a nitrile group into a drug candidate can offer several advantages. nih.gov It can enhance the molecule's binding affinity to its target, improve its pharmacokinetic profile, and increase metabolic stability. nih.govresearchgate.net The nitrile group's polarity and ability to act as a hydrogen bond acceptor contribute to its desirable properties in drug design. core.ac.uk Furthermore, nitriles serve as important intermediates in the synthesis of other functional groups, such as amines and carboxylic acids. numberanalytics.com

The presence of both the dihydropyran ring and the nitrile group in 5,6-Dihydro-4H-pyran-2-carbonitrile makes it a valuable building block for creating more complex and potentially bioactive molecules.

Overview of the 4H-Pyran Motif in Natural Products and Synthetic Compounds

The 4H-pyran ring system, a core component of this compound, is a privileged structure in a multitude of natural and synthetic compounds. researchgate.net This motif is frequently found within more complex structures like chromenes and flavonoids, which are known for their diverse biological activities. researchgate.netnih.gov

Natural products containing the pyran ring are abundant and display a wide range of pharmacological properties. acs.orgresearchgate.net For instance, many compounds with a 4H-pyran core exhibit antitumor, antimicrobial, and anti-inflammatory activities. nih.govnih.gov

In synthetic chemistry, the development of methods to construct the 4H-pyran ring has been an active area of research due to the therapeutic potential of these compounds. nih.gov Multicomponent reactions are often employed to efficiently assemble these complex structures. researchgate.net The versatility of the 4H-pyran scaffold allows for the synthesis of large libraries of compounds for drug discovery programs. oist.jp Some synthetic 4H-pyran derivatives have shown promise as calcium channel blockers and for the treatment of diseases like Alzheimer's. nih.govnih.gov

Historical Context of Dihydropyran and Nitrile Chemistry

The development of both dihydropyran and nitrile chemistry has a rich history, with key discoveries paving the way for their current applications.

Dihydropyran Chemistry:

The exploration of pyran-based compounds has been ongoing for many years. The first synthesis of 4H-pyrans was reported in 1962 through the thermal decomposition of 2-acetoxy-3,4-dihydro-2H-pyran. researchgate.net The preparation of 3,4-dihydropyran itself can be achieved through the dehydration of tetrahydrofurfuryl alcohol. wikipedia.org Over the years, various synthetic methods have been developed to access dihydropyran derivatives, reflecting their growing importance in organic synthesis.

Nitrile Chemistry:

The history of nitriles dates back to 1782 when the Swedish chemist Carl Wilhelm Scheele first synthesized hydrogen cyanide, the simplest nitrile. aureliaglovescanada.comnumberanalytics.com Throughout the 19th century, other nitriles like benzonitrile (B105546) and propionitrile (B127096) were prepared. wikipedia.orgturito.com A significant advancement came in 1844 when Hermann Fehling developed a method to produce benzonitrile in sufficient quantities for detailed study, and he coined the term "nitrile". wikipedia.org The discovery of nitrile rubber in 1934 marked a major milestone in the application of nitrile-containing polymers. aureliaglovescanada.com

Research Gaps and Future Directions in this compound Studies

While the individual chemistries of dihydropyrans and nitriles are well-established, the specific compound this compound and its derivatives represent an area with potential for further exploration.

Current research on 4H-pyran derivatives is often focused on multicomponent reactions to create highly substituted and biologically active molecules. nih.govresearchgate.net There is an ongoing need for the development of new, efficient, and environmentally friendly synthetic methods to access these compounds. nih.gov

Future research on this compound could focus on:

Novel Synthetic Methodologies: Developing new catalytic systems, including organocatalysts, for the stereoselective synthesis of functionalized dihydropyran-carbonitriles. oist.jp

Exploration of Biological Activity: Screening this compound and its derivatives for a wider range of biological activities, building upon the known pharmacological properties of the 4H-pyran scaffold. mdpi.com

Applications in Materials Science: Investigating the potential of incorporating this compound into novel polymers or functional materials, leveraging the properties of both the dihydropyran and nitrile groups.

A deeper understanding of the reactivity and properties of this compound will likely open up new avenues for its application in both medicinal chemistry and materials science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7NO | chemsrc.com |

| Molecular Weight | 109.126 g/mol | chemsrc.com |

| Boiling Point | 195.2±30.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.1±0.1 g/cm3 | chemsrc.com |

| Flash Point | 78.5±18.4 °C | chemsrc.com |

| LogP | 0.38 | chemsrc.com |

Table 2: Environmental Fate and Transport of this compound

| Parameter | Value | Unit | Source |

| Fish Biotransformation Half-Life (Km) | 0.158 | days | epa.gov |

| Soil Adsorption Coefficient (Koc) | 28.2 | L/kg | epa.gov |

| Ready Biodegradability | 1.00 | Binary 0/1 | epa.gov |

| Bioconcentration Factor | 2.29 | L/kg | epa.gov |

| Biodegradation Half-Life | 4.27 | days | epa.gov |

| Atmospheric Hydroxylation Rate | 7.76e-12 | cm3/molecule*sec | epa.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyran-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCEBXGFGVSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483541 | |

| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31518-13-5 | |

| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6 Dihydro 4h Pyran 2 Carbonitrile and Its Derivatives

Multicomponent Reaction Strategies for Dihydropyran Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.gov This approach is particularly advantageous for the synthesis of dihydropyran derivatives, offering a streamlined route to these important heterocyclic scaffolds. nih.govnih.gov

One-Pot Three-Component Condensations Involving Aldehydes, Malononitrile (B47326), and 1,3-Dicarbonyl Compounds

A prominent and widely utilized method for the synthesis of functionalized 4H-pyrans, including derivatives that can be conceptually related to 5,6-dihydro-4H-pyran-2-carbonitrile, is the one-pot, three-component condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.govresearchgate.netresearchgate.net This reaction typically proceeds through a tandem Knoevenagel condensation, Michael addition, and subsequent cyclization sequence. mdpi.com The versatility of this reaction allows for a wide range of substituents to be introduced into the pyran ring by varying the starting materials. nih.govresearchgate.net

Various catalysts have been employed to facilitate this transformation, including bases like piperidine (B6355638) and triethylamine, as well as a variety of heterogeneous and homogeneous catalysts. nih.govmdpi.com For instance, sodium citrate (B86180) has been demonstrated as a highly efficient catalyst in an ethanol-water mixture at room temperature. researchgate.net Similarly, a cobalt-doped iron (III) tartrate complex has been used as a water-soluble and reusable catalyst for this reaction. researchgate.net The use of such catalysts often leads to high yields, mild reaction conditions, and simple work-up procedures. researchgate.net

Table 1: Examples of Catalysts Used in Three-Component Synthesis of 4H-Pyrans

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

| Sodium Citrate | Aromatic aldehydes, malononitrile, 1,3-dicarbonyl compounds | EtOH:H2O | Eco-friendly, mild conditions, high yield | researchgate.net |

| Cobalt Doped Iron (III) Tartrate Complex | Aldehyde, malononitrile, 4-hydroxy coumarin | Water | Water-soluble, reusable, green synthesis | researchgate.net |

| [DMImd-DMP] | Aromatic aldehydes, malononitrile, pyrazolone (B3327878) derivatives | Aqueous ethanol (B145695) | Highly efficient, reusable | researchgate.net |

| DPTS | Arylaldehydes, malononitrile, dimedone | Water | Low-toxic, inexpensive, easy to handle | researchgate.net |

| L-proline | Substituted pyrazole (B372694) carbaldehydes, malononitrile, dimedone | Aqueous ethanol | Eco-friendly catalyst, mild conditions | researchgate.net |

| Piperidine | Aryl aldehydes, malononitrile, β-ketoesters | Ethanol | Room temperature, simple procedure | mdpi.com |

| Triethyl amine | Ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate, aromatic aldehydes, malononitrile | Ethanol | Efficient for pyrano[2,3-c]pyrazole synthesis | nih.gov |

Catalyst-Free Approaches for Dihydropyran-2-carbonitrile Formation

In the pursuit of more sustainable synthetic methods, catalyst-free approaches for the synthesis of 4H-pyran derivatives have been developed. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal heating in green solvents or even in the absence of a solvent. researchgate.netrsc.org

An efficient and cost-effective method for the synthesis of fused 4H-pyran derivatives, such as dihydropyrano[2,3-c]pyrazoles, involves the reaction of aldehydes, malononitrile, and a suitable active methylene (B1212753) compound under catalyst- and solvent-free conditions, typically with thermal heating. rsc.orgnih.govnih.gov These protocols are characterized by short reaction times, high atom economy, and good to excellent yields, eliminating the need for potentially toxic and expensive catalysts and solvents. rsc.orgnih.govnih.gov For example, the four-component condensation of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and barbituric/thiobarbituric acid can proceed in aqueous ethanol without a catalyst to form pyrazolopyranopyrimidines. researchgate.net

Environmentally Benign Synthetic Protocols

The principles of green chemistry have significantly influenced the development of synthetic methodologies for dihydropyrans. These protocols prioritize the use of non-toxic, renewable resources, and aim to minimize waste generation.

Mechanochemical synthesis, which involves grinding solid reactants together, often with a catalytic amount of a substance, has emerged as a powerful solvent-free technique for organic synthesis. nih.gov This method has been successfully applied to the multicomponent synthesis of 4H-pyrans. nih.gov For instance, the reaction of various aldehydes, malononitrile, and 1,3-dicarbonyl compounds can be carried out by ball milling in the presence of a heterogeneous catalyst, such as an amine-functionalized metal-organic framework (MOF). nih.gov This solvent-free approach offers advantages such as high efficiency, reduced waste, and the potential for catalyst recycling. nih.gov

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several synthetic procedures for 4H-pyran derivatives have been developed to be performed in an aqueous medium. researchgate.netresearchgate.net The use of water as a solvent can sometimes even accelerate reaction rates due to the hydrophobic effect.

For example, the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans has been effectively carried out in water or aqueous ethanol mixtures using various catalysts like sodium citrate and 4-(dimethylamino)pyridinium (B8497252) p-toluenesulfonate (DPTS). researchgate.net Similarly, the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives has been achieved in water using a cobalt-doped iron (III) tartrate complex as a catalyst. researchgate.net The synthesis of novel 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives has also been reported in water using potassium carbonate as a catalyst. rroij.com

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. While specific examples focusing solely on this compound are not prevalent, the broader application of biocatalysis in the synthesis of related heterocyclic compounds is an active area of research. mdpi.com For instance, genetically engineered E. coli has been used as a whole-cell biocatalyst for the synthesis of D-DIBOA, a compound with a benzoxazinone (B8607429) core, demonstrating the potential of biocatalytic systems for complex heterocyclic synthesis. mdpi.com

Bionanocatalysis, which combines the advantages of biocatalysts with nanomaterials, is also an emerging field. Naturally occurring biopolymers like sodium alginate, extracted from seaweed, have been used as an organocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature, showcasing a green and sustainable approach. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under environmentally benign conditions. For the synthesis of dihydropyran derivatives, microwave irradiation facilitates rapid, one-pot, multi-component reactions (MCRs). mdpi.comnih.gov

A common and efficient strategy involves the three-component condensation of an aromatic aldehyde, malononitrile, and an active methylene compound, such as a 1,3-dicarbonyl compound. researchgate.netnih.gov The use of microwave heating in these reactions significantly reduces reaction times from hours to mere minutes. For instance, the synthesis of various 2-amino-4H-pyran derivatives has been successfully achieved in excellent yields under microwave irradiation. mdpi.comresearchgate.net

One notable method employs an amino-functionalized ionic liquid, [2-aemim][PF6], in water as the solvent system. Under focused microwave irradiation at 100°C, a mixture of an aromatic aldehyde, malononitrile, and ethyl acetoacetate rapidly undergoes cyclization within 1-4 minutes to yield the corresponding 4H-pyran derivatives in high yields. nih.gov This method highlights the synergy between ionic liquids and microwave heating to create an efficient and recyclable catalytic system. mdpi.comnih.gov Similarly, pyrano[2,3-a]acridine-3-carbonitrile intermediates have been synthesized by treating α,β-unsaturated ketones with malononitrile in the presence of piperidine and ethanol, with microwave heating at 200 W optimizing the reaction. scilit.commdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Pyran Derivatives

| Reactants | Catalyst/Solvent | Power/Temp | Time | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | [2-aemim][PF6] / Water | 100 °C | 1–4 min | 4H-pyran derivative | Excellent | nih.gov |

| α,β-Unsaturated Ketone, Malononitrile | Piperidine / Ethanol | 200 W | Optimized | Pyrano acridine (B1665455) intermediate | High | mdpi.com |

Ring-Closing and Annulation Strategies

The construction of the pyran ring, particularly when fused to other cyclic systems, often relies on powerful ring-closing and annulation reactions.

Cyclocondensation reactions, especially one-pot, three-component approaches, are highly effective for synthesizing pyran-annulated heterocycles. researchgate.net These reactions typically proceed through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.govsemanticscholar.org

A representative method involves the reaction of an aldehyde, malononitrile, and a C-H activated acidic compound like 4-hydroxycoumarin (B602359) or dimedone. researchgate.netresearchgate.net For example, reacting these three components in a green solvent system like aqueous ethylene (B1197577) glycol at 100°C produces dihydropyrano[c]chromenes and tetrahydrobenzo[b]pyrans in high yields without the need for a catalyst. researchgate.netbeilstein-journals.org The process is initiated by the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound, and concludes with an intramolecular cyclization to form the pyran ring. nih.gov

Formal cycloaddition reactions provide a powerful and stereocontrolled route to cyclic systems. The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for the synthesis of six-membered rings, including the dihydropyran scaffold. nih.govrsc.org In a hetero-Diels-Alder reaction, an electron-rich alkene (dienophile) can react with an α,β-unsaturated carbonyl compound (heterodiene) to form the dihydropyran ring. This strategy is particularly useful for constructing complex polycyclic systems. mdpi.com

While [4+2] cycloadditions are common for six-membered rings, [4+3] cycloaddition reactions have emerged as a valuable method for constructing seven-membered rings. organicreactions.org These reactions typically involve the reaction of a 1,3-diene with an oxyallyl cation, offering rapid access to functionalized seven-membered carbocycles. organicreactions.orgresearchgate.net This methodology can be applied to synthesize structures where a seven-membered ring is fused to a pyran or other heterocyclic system, demonstrating its utility in building complex molecular architectures. researchgate.net

Derivatization Strategies for this compound Scaffolds

Once the core dihydropyran scaffold is assembled, further derivatization can be performed to modify its properties and introduce new functionalities.

The pyran ring itself offers sites for further chemical modification. The double bond within the dihydropyran ring is susceptible to various electrophilic addition reactions, allowing for the introduction of a wide range of functional groups. Furthermore, synthetic strategies can be designed to incorporate specific functional groups during the ring's formation.

An interesting example is the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. nih.gov This transformation not only builds the pyran ring but also introduces a carboxamide group at the C4 position with high diastereoselectivity. nih.gov Such methods, which construct and functionalize the ring in a single, highly selective step, are of great value in synthetic chemistry. Additionally, 2-amino-4H-pyrans are known to be useful precursors for various photoactive materials, indicating that the pyran ring can be tailored for specific applications. nih.gov

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. Its reactions significantly expand the synthetic utility of the this compound scaffold.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic (e.g., H₃O⁺ with heat) or basic (e.g., NaOH with heat, followed by an acidic workup) conditions. chemistrysteps.compressbooks.pubyoutube.com The reaction proceeds through an intermediate amide, which is then further hydrolyzed. chemistrysteps.compressbooks.publibretexts.org A remarkable instance of "quasi-hydrolysis" has been observed during the synthesis of certain dihydropyrans, where one of several cyano groups is selectively converted into a carboxamide moiety under acidic conditions. nih.gov

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pubyoutube.comlibretexts.org Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can be used to reduce the nitrile to an aldehyde. pressbooks.pub

Organometallic Addition: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. chemistrysteps.comyoutube.comlibretexts.org

Cyclization: The nitrile group is an important precursor for the synthesis of fused heterocyclic systems. For example, 2-amino-3-cyanopyrans are key intermediates in the synthesis of pyrano[2,3-b]quinolines via the Friedländer reaction. nih.gov

Table 2: Summary of Reactions Involving the Nitrile Group

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid | chemistrysteps.compressbooks.publibretexts.org |

| Basic Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid | chemistrysteps.compressbooks.pub |

| Reduction to Amine | 1. LiAlH₄; 2. H₂O | Primary Amine | pressbooks.pubyoutube.comlibretexts.org |

| Reduction to Aldehyde | 1. DIBAL-H; 2. H₂O | Aldehyde | pressbooks.pub |

| Addition of Grignard Reagent | 1. R-MgBr; 2. H₃O⁺ | Ketone | chemistrysteps.comyoutube.comlibretexts.org |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how specific structural features of a molecule influence its biological activity. For the this compound scaffold, the systematic introduction of diverse substituents is essential to modulate its physicochemical properties and pharmacological profile, thereby optimizing potency and selectivity for various biological targets. While SAR studies specifically centered on the this compound core are emerging, a wealth of knowledge can be drawn from extensive research on analogous 4H-pyran and 2-amino-4H-pyran-3-carbonitrile derivatives. bohrium.comnih.govresearchgate.net These studies provide a robust framework for designing and synthesizing libraries of compounds for comprehensive SAR analysis.

The primary strategy for generating chemical diversity in pyran-based scaffolds is through multi-component reactions (MCRs). nih.govresearchgate.net One-pot condensation reactions involving various aldehydes, malononitrile, and active methylene compounds are particularly effective for creating polysubstituted 4H-pyran derivatives. nih.govresearchgate.net This approach allows for the facile introduction of a wide array of substituents at different positions of the pyran ring, which is fundamental for detailed SAR investigations. nih.gov

Key positions on the pyran ring targeted for substitution to build SAR models include:

The C4-position: Often bearing an aryl or heteroaryl group, this position is critical for influencing interactions with target proteins. Modifications here can significantly impact potency and selectivity.

The Amino Group at C2 (in analogous scaffolds): This group serves as a handle for further functionalization, allowing for the introduction of a vast range of moieties through condensation or acylation reactions. researchgate.net

Research Findings on Substituted Pyran Analogs

Systematic studies on related pyran structures have demonstrated clear SAR trends. For instance, in a series of 4H-pyran derivatives evaluated for antioxidant and anticancer activities, the nature and position of substituents on the C4-phenyl ring were found to be determinant factors for biological efficacy. nih.gov

Derivatives featuring hydroxyl and methoxy (B1213986) groups on the phenyl ring often exhibit enhanced antioxidant properties. nih.gov Specifically, compounds 4g and 4j from a study on new 4H-pyran derivatives demonstrated potent DPPH radical scavenging activity, which was attributed to the substitution pattern on the C4-aryl moiety. nih.gov

| Compound | Substituent at C4-Aryl Ring | DPPH Scavenging Activity (% at 1 mg/mL) | IC50 (mM) |

|---|---|---|---|

| 4d | 4-OH | 65.25 | 0.58 |

| 4g | 2,4-di-OH | 90.50 | 0.29 |

| 4j | 3-ethoxy-4-OH | 88.00 | 0.27 |

| 4l | 4-OH-3-methoxy | 70.20 | 0.41 |

| 4m | 3,5-di-tert-butyl-4-OH | 69.00 | 0.35 |

| BHT (Reference) | - | 95.30 | 0.19 |

Table 1: Antioxidant activity of selected 4H-pyran derivatives with different substituents on the C4-aryl ring. Data sourced from Saleh N.M., et al. (2022). nih.gov

Similarly, in the context of anticancer activity, the introduction of specific functional groups has led to compounds with significant cytotoxicity against various cancer cell lines. nih.gov A study on pyran-functionalized uracil (B121893) derivatives identified several compounds that significantly inhibited the proliferation of hepatocellular carcinoma (HepG2) and ovarian cancer (SKOV3) cell lines. The variation in substituents on the pyran and uracil moieties was directly linked to the observed differences in anticancer potency. nih.govresearchgate.net

| Compound | Key Structural Features | Cell Line | Activity |

|---|---|---|---|

| 7 | Pyran-uracil hybrid with pyrazole linkage | HepG2 | Significant Inhibition |

| 7 | Pyran-uracil hybrid with pyrazole linkage | SKOV3 | Significant Inhibition |

| 8 | Fused pyranopyrimidine uracil derivative | HepG2 | Significant Inhibition |

| 8 | Fused pyranopyrimidine uracil derivative | SKOV3 | Significant Inhibition |

| 9 | Pyran-uracil hybrid with thiophene (B33073) linkage | HepG2 | Significant Inhibition |

| 9 | Pyran-uracil hybrid with thiophene linkage | SKOV3 | Significant Inhibition |

| 13 | Complex pyran-uracil-indole hybrid | HepG2 | Significant Inhibition |

| 13 | Complex pyran-uracil-indole hybrid | SKOV3 | Significant Inhibition |

Table 2: Anticancer activity of selected pyran-based uracil derivatives. Data sourced from Ali et al. (2023). nih.gov

The effect of substituents can also be evaluated through computational methods. For instance, in a study on PAK4 inhibitors, the replacement of an electron-withdrawing group (EWG) with an electron-donating group (EDG) led to a complete loss of activity. mdpi.com The analysis showed that even a single atomic substitution could drastically alter the biological activity by changing the electronic properties and interaction energies with key residues in the protein's binding site. mdpi.com

These examples underscore the importance of synthesizing a diverse library of this compound analogs to establish a comprehensive SAR. By strategically modifying the substituents at various positions, researchers can fine-tune the molecule's properties to develop potent and selective agents for specific therapeutic applications. nih.govfrontiersin.org

Mechanistic Investigations of Reactions Involving 5,6 Dihydro 4h Pyran 2 Carbonitrile

Elucidation of Reaction Pathways for 4H-Pyran Formation

Scientific literature extensively details the reaction pathways for other 4H-pyran derivatives, most commonly the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans from an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) or dimedone. nih.govnih.gov The generally accepted mechanism for these reactions involves an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base. nih.govresearchgate.net This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting benzylidenemalononitrile (B1330407) intermediate, which then undergoes intramolecular cyclization and tautomerization to form the final 4H-pyran ring. nih.govnih.govresearchgate.net

However, no specific studies elucidating the distinct reaction pathway for the formation of the simpler 5,6-Dihydro-4H-pyran-2-carbonitrile could be identified.

In the synthesis of related 4H-pyran derivatives, a wide variety of catalysts are employed to facilitate the reaction. These range from basic catalysts like piperidine (B6355638) or potassium hydroxide (B78521) (KOH) to more complex systems, including:

Organocatalysts: Natural biopolymers such as sodium alginate have been used as green catalysts, where hydrogen bonding plays a role in activating the reactants. nih.gov

Nanocatalysts: Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) supported on starch or functionalized Fe₃O₄, offer high efficiency and easy separation. nih.gov The catalyst's surface often acts as a Lewis acid to activate carbonyl groups. nih.govrsc.org

Metal-Organic Frameworks (MOFs): MOFs like Cu₂(NH₂-BDC)₂(DABCO) have been utilized as heterogeneous catalysts, particularly in solvent-free mechanochemical syntheses. nih.gov

These catalysts generally work by activating the aldehyde's carbonyl group for nucleophilic attack and facilitating the key condensation and addition steps. nih.govrsc.org Again, literature specifically detailing the catalytic synthesis mechanisms for this compound is absent.

For the synthesis of 2-amino-3-cyano-4H-pyran derivatives, key intermediates such as the Knoevenagel adduct (e.g., benzylidenemalononitrile) and subsequent Michael adducts are well-established. nih.govacs.org Computational studies on these systems have explored the transition states for the cyclization step. nih.gov For the synthesis of 2-oxo-2H-pyran-3-carbonitriles, proposed mechanisms involve intermediates formed from the reaction of α-ketoketene dithioacetals with malononitrile, followed by intramolecular O-cyclization to form a 2-imino-2H-pyran intermediate, which is then hydrolyzed. acs.org

No comparable research on the specific intermediates and transition states leading to this compound has been published.

Theoretical and Computational Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful tool used to investigate the mechanisms of 4H-pyran formation. nih.govnih.gov These studies provide insights into the geometry of intermediates and transition states, helping to explain reaction outcomes like regioselectivity. nih.gov

For the synthesis of 2-amino-3-cyano-4H-pyran derivatives, DFT calculations have been employed to analyze the reaction mechanism and explain the observed regioselectivity. nih.gov By calculating the energies of different reaction pathways and intermediates, researchers can predict which product is more likely to form. For example, DFT studies on the alginate-catalyzed synthesis of 4H-pyrans helped to confirm the proposed mechanism involving Knoevenagel condensation followed by Michael addition and cyclization. nih.gov There are no such specific DFT studies available for predicting the reactivity and selectivity in the synthesis of this compound.

Non-covalent interactions (NCIs), such as hydrogen bonds, are crucial in catalysis. nih.govresearchgate.net In the context of pyran synthesis, NCI analysis, often coupled with DFT, has been used to understand how organocatalysts like sodium alginate interact with reactants. nih.gov These studies show that hydrogen bonding between the catalyst and substrates stabilizes the transition states, thereby accelerating the reaction. nih.gov Similar investigations into the role of NCIs in reactions involving this compound have not been reported.

Spectroscopic Characterization Techniques for Mechanistic Insights (e.g., FTIR, NMR)

Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for characterizing the final products of pyran syntheses and, in some cases, for studying reaction mechanisms. nih.govnih.govthermofisher.com

FTIR is primarily used to identify the functional groups present in the synthesized molecules, confirming the formation of the pyran ring and the presence of groups like nitriles (C≡N) and carbonyls (C=O). acs.orgthermofisher.com NMR spectroscopy (¹H and ¹³C) is essential for elucidating the precise chemical structure of the products. acs.orgthermofisher.com While these techniques are routinely used to confirm the structure of synthesized pyran derivatives, nih.govnih.gov their application for detailed mechanistic studies (e.g., identifying and characterizing transient intermediates in real-time) for this compound is not described in the available literature. Studies on other systems have shown that techniques like ¹H NMR can be used to monitor the progress of a reaction and that FTIR can be used to study pre-polymerization interactions involving hydrogen bonding. researchgate.netnih.gov

Chemical Reactivity and Transformations of 5,6 Dihydro 4h Pyran 2 Carbonitrile

Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the nitrile group (-C≡N) polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This feature is central to its reactivity.

The carbon atom of the nitrile group in 5,6-dihydro-4H-pyran-2-carbonitrile and related structures is a key site for nucleophilic attack. This reaction is a fundamental step in the synthesis of more complex heterocyclic systems. In many multicomponent reactions that form substituted 4H-pyrans, a precursor containing the dihydropyran-carbonitrile scaffold is generated in situ. Subsequent reactions often proceed via nucleophilic addition to the nitrile.

For instance, in base-catalyzed domino reactions, an intermediate can be formed where an internal nucleophile, such as an enolate, attacks the nitrile carbon. acs.org This is followed by cyclization, demonstrating the susceptibility of the nitrile group to intramolecular nucleophilic addition. This process ultimately leads to the formation of fused ring systems. acs.org

The nitrile group is an excellent participant in intramolecular cyclization reactions, serving as an electrophilic center to "close" a ring. This is a common strategy for constructing fused pyran derivatives. The synthesis of dihydropyrano[3,2-b]pyrans from aryl-methylene-malononitriles and 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one exemplifies this. researchgate.net The reaction proceeds through a Michael addition, followed by an intramolecular cyclization where a hydroxyl group attacks the nitrile. researchgate.net This addition and subsequent tautomerization form a stable, fused heterocyclic system. researchgate.net

Similarly, one-pot syntheses of pyrano[2,3-c]pyrazole derivatives involve the formation of a pyran ring followed by an intramolecular nucleophilic attack from a pyrazole (B372694) nitrogen atom onto the nitrile group, leading to a condensed polycyclic product. nih.gov These reactions highlight the utility of the nitrile functionality as a key anchor point for constructing complex molecular architectures.

| Starting Materials | Reaction Type | Product Type | Key Mechanism Step | Reference |

|---|---|---|---|---|

| Aryl-methylene-malononitriles, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Michael Addition / Intramolecular Cyclization | Dihydropyrano[3,2-b]pyran | Intramolecular nucleophilic attack of a hydroxyl group on the nitrile carbon | researchgate.net |

| Ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate, aromatic aldehydes, malononitrile (B47326) | One-pot, Four-component Reaction | Pyrano[2,3-c]pyrazole | Intramolecular nucleophilic attack of a pyrazole nitrogen on the nitrile carbon | nih.gov |

| Acylketene dithioacetals, malononitrile, secondary amines | Domino Reaction / Intramolecular O-cyclization | 2-Oxo-2H-pyran-3-carbonitrile | Intramolecular attack of an oxygen nucleophile on the nitrile, followed by hydrolysis | acs.org |

Reactivity of the Dihydropyran Ring System

The dihydropyran ring contains a C=C double bond, making it susceptible to electrophilic additions and cycloaddition reactions. The ether linkage within the ring also influences its reactivity, particularly in ring-opening reactions.

While the double bond is typically reactive towards electrophiles, the dihydropyran system can act as a dienophile in hetero-Diels-Alder reactions. For example, in the presence of a Lewis acid, dihydropyran can react with N-acyliminium ions (generated in situ from an aldehyde and urea) in a [4+2]-cycloaddition to form fused pyranopyrimidine structures. nih.gov This transformation is highly diastereoselective and results in the creation of three new chiral centers. nih.gov

Furthermore, the allylic position of the dihydropyran ring is activated for radical reactions. The conversion of 5,6-dihydro-2H-pyran-2-one to 2H-pyran-2-one can be achieved via allylic bromination with N-bromosuccinimide, followed by dehydrobromination. orgsyn.org This indicates that the methylene (B1212753) group adjacent to the double bond in the 5,6-dihydro-4H-pyran ring system is a potential site for functionalization.

The structural integrity of the dihydropyran ring can be compromised under specific reaction conditions, leading to ring-opening. The regiochemistry of such openings can often be controlled. Studies on aziridines derived from 5,6-dihydro-2H-pyran have shown that the ring-opening of the aziridine (B145994) can be directed by chelation effects involving the pyran oxygen. researchgate.net The presence of a metal or proton catalyst can coordinate between the aziridine nitrogen and the pyran oxygen, influencing which C-N bond is cleaved. researchgate.net Although this study focuses on an attached aziridine, it underscores the potential for the pyran oxygen to direct the regiochemical outcome of reactions on adjacent functional groups and suggests that the pyran ring itself could be opened under related conditions.

Conversely, intramolecular reactions can lead to the formation of the dihydropyran ring itself, a process that can be considered a ring-closure. Multicomponent syntheses of 4H-pyrans often culminate in an intramolecular O-cyclization step, where a nucleophilic oxygen attacks an electrophilic carbon to form the heterocyclic ring. nih.govresearchgate.net

| Reaction Type | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder Cycloaddition | Aldehydes, Urea, Lewis Acid (e.g., TMSCl) | Pyranopyrimidine | Dihydropyran acts as dienophile; high diastereoselectivity | nih.gov |

| Allylic Bromination | N-Bromosuccinimide (NBS) | Brominated Dihydropyran | Functionalization of the allylic position | orgsyn.org |

| Catalyzed Ring-Opening | Metal or Proton Catalysts | Ring-opened products | Regiocontrol via chelation with pyran oxygen | researchgate.net |

Regioselectivity and Stereoselectivity in Transformations

Control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules from precursors like this compound.

Regioselectivity: The regiochemical outcome of reactions is often dictated by the electronic and steric properties of the substrate and reagents. In the ring-opening of aziridines attached to a dihydropyran ring, the regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions. researchgate.net Under standard conditions, one regioisomer may be preferred, while the use of metal-assisted or acid-catalyzed conditions can favor the formation of the other regioisomer due to chelation effects involving the pyran oxygen. researchgate.net

Stereoselectivity: The dihydropyran ring can serve as a template for stereocontrolled reactions. The hetero-Diels-Alder reaction between dihydropyran and N-acyliminium ions proceeds with a high degree of diastereoselectivity, typically yielding a single diastereomer as the major product. nih.gov This stereocontrol arises from the preferred endo or exo approach of the dienophile in the transition state of the cycloaddition. Such stereoselective transformations are highly valuable for the synthesis of natural products and pharmaceuticals, where specific stereoisomers are required for biological activity.

Oxidative Functionalization and Rearrangements

The double bond and the allylic positions of the this compound ring are primary sites for oxidative functionalization. These reactions can lead to the formation of epoxides, diols, and other oxidized derivatives. Concurrently, the electronic nature of the molecule makes it susceptible to various molecular rearrangements, often triggered by thermal or catalytic conditions.

Oxidative Reactions

The oxidation of the double bond in dihydropyran systems is a common strategy to introduce new functionalities. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous dihydropyran structures provides a strong indication of its expected chemical behavior.

One of the primary oxidative transformations is the conversion to the corresponding lactone, 5,6-dihydropyran-2-one. This can be achieved through various oxidizing agents. For instance, Lewis acid-mediated oxidation has been reported for the conversion of dihydropyran precursors into lactones researchgate.net.

Epoxidation of the double bond in dihydropyran rings is another key reaction. For example, the epoxidation of 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile has been accomplished using microbial cultures, yielding the corresponding (3S,4S)-epoxide nih.gov. This suggests that this compound could likely undergo epoxidation using common reagents like meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids youtube.com. The resulting epoxide would be a valuable intermediate for further synthetic transformations.

Furthermore, the allylic positions of the dihydropyran ring are susceptible to oxidation. The use of reagents like tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can lead to the formation of allylic alcohols or ketones researchgate.net.

The table below summarizes potential oxidative functionalization reactions based on the reactivity of similar compounds.

| Reaction Type | Reagent/Catalyst | Potential Product | Reference Analogy |

| Oxidation to Lactone | Lewis Acid / Oxidant | 5,6-Dihydropyran-2-one | researchgate.net |

| Epoxidation | m-CPBA | 2-cyano-7-oxa-bicyclo[4.1.0]heptane | nih.govyoutube.com |

| Allylic Oxidation | TBHP / Catalyst | 4-hydroxy-5,6-dihydro-4H-pyran-2-carbonitrile | researchgate.net |

Molecular Rearrangements

The dihydropyran framework, particularly when substituted with functionalities that can stabilize transient species, is prone to various molecular rearrangements. These reactions can lead to the formation of new ring systems or the repositioning of substituents.

Oxonia-Cope Rearrangement: In the synthesis of 2,6-disubstituted dihydropyrans from β-hydroxyallylsilanes and aldehydes, the intervention of oxonia-Cope rearrangements has been observed thieme-connect.comorganic-chemistry.org. This type of rsc.orgrsc.org-sigmatropic rearrangement proceeds through an oxonium ion and can lead to products with different stereochemistry than expected from a direct cyclization pathway. Given that the oxygen atom in this compound can be protonated or coordinated to a Lewis acid, the potential for such rearrangements under acidic conditions exists.

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether wikipedia.orgbyjus.comorganic-chemistry.org. While this compound is not an allyl vinyl ether itself, it can be a precursor to substrates for this rearrangement. For example, allylic alcohols derived from the dihydropyran could be converted to the corresponding vinyl ethers, which would then be susceptible to a Claisen rearrangement upon heating or catalysis, leading to the formation of γ,δ-unsaturated carbonyl compounds.

The table below outlines potential rearrangement reactions applicable to derivatives of this compound.

| Rearrangement Type | Substrate Prerequisite | Potential Product Class | Reference Analogy |

| Oxonia-Cope | Formation of an oxonium ion intermediate | Rearranged dihydropyran | thieme-connect.comorganic-chemistry.org |

| Claisen | Conversion to an allyl vinyl ether derivative | γ,δ-Unsaturated carbonyl compound | wikipedia.orgbyjus.comorganic-chemistry.org |

Biological and Pharmacological Relevance of 5,6 Dihydro 4h Pyran 2 Carbonitrile Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives of 5,6-Dihydro-4H-pyran-2-carbonitrile have emerged as a notable class of antimicrobial agents. researchgate.net The 4H-pyran scaffold is recognized for its role in compounds with antibacterial and antifungal properties. nih.govsemanticscholar.org

In one study, certain 4H-pyran derivatives, specifically compounds 4g and 4j, demonstrated significant antibacterial activity against various Gram-positive bacterial isolates, with inhibitory concentrations often lower than the standard antibiotic, ampicillin. nih.govmdpi.com However, they were found to be ineffective against Bacillus cereus. nih.gov The structural features of these pyran derivatives, often synthesized through multicomponent reactions, contribute to their ability to combat microbial infections. nih.gov The 4H-pyran moiety is a key component in a variety of bioactive molecules, including those with antiviral properties. researchgate.netsemanticscholar.org

Anticancer and Antitumor Properties

The 4H-pyran core is a prominent pharmacophore in the design of anticancer agents. nih.govscispace.com Numerous studies have highlighted the antiproliferative activities of this compound derivatives against various human cancer cell lines. semanticscholar.orgnih.govmdpi.com

For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their anti-proliferative effects against SW-480 and MCF-7 human cancer cell lines. nih.gov Among these, derivatives 4g, 4i, and 4j, which bear 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions respectively, were identified as the most potent compounds against both cell lines. nih.gov Another study focused on 4H-pyran derivatives as cytotoxic agents against HCT-116 human colorectal cancer cells, with derivatives 4g and 4j showing notable activity. nih.govmdpi.com The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases. nih.govnih.govmdpi.com

| Derivative | Substitution | Cell Line | IC50 (µM) |

| 4g | 4-NO2 | SW-480 | 34.6 |

| MCF-7 | 42.6 | ||

| 4i | 4-Cl | SW-480 | 35.9 |

| MCF-7 | 34.2 | ||

| 4j | 3,4,5-(OCH3)3 | SW-480 | 38.6 |

| MCF-7 | 26.6 | ||

| Data sourced from a study on the anti-proliferative activity of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives. nih.gov |

Anti-Inflammatory and Antioxidant Effects

The pyran ring structure is associated with both anti-inflammatory and antioxidant properties. nih.govsemanticscholar.org Derivatives of this compound have been investigated for their ability to scavenge free radicals and reduce oxidative stress, which are key factors in inflammation. nih.govmdpi.com

In a study evaluating the antioxidant potential of various 4H-pyran derivatives, compounds 4g and 4j demonstrated the strongest DPPH radical scavenging and reducing capabilities. nih.govmdpi.com Notably, derivative 4j was found to be more efficient than the standard antioxidant Butylated Hydroxytoluene (BHT). nih.gov Another study reported that a dihydropyrano[3,2-c]quinoline-3-carbonitrile derivative exhibited significant DPPH radical scavenging action. researchgate.net The evaluation of the free radical scavenging potential of a series of dihydropyrano[4,3-b]pyran derivatives against DPPH radicals showed the highest result for compound 4j, which has a 3,4,5-(OCH3)3 substitution. nih.gov

| Derivative | DPPH Scavenging Potency (at 1 mg/mL) |

| 4g | 90.50% |

| 4j | 88.00% |

| 4l | 70.20% |

| 4m | 69.00% |

| 4d | 65.25% |

| BHT (Reference) | 95.30% |

| Data from a study on the antioxidant activities of 4H-pyran and 4H-pyrano[2,3-c]pyrazole derivatives. nih.gov |

Enzyme Inhibition Studies

The versatility of the this compound scaffold extends to its ability to inhibit various enzymes implicated in disease pathogenesis.

Sialidases, also known as neuraminidases, are enzymes that play a crucial role in various biological and pathological processes, including viral infections. nih.govresearchgate.net The development of sialidase inhibitors is a key strategy for creating antiviral drugs. nih.gov Research has shown that pyran-based structures can be effective inhibitors of influenza virus sialidase. nih.gov Specifically, derivatives of 4H-pyran have been synthesized and evaluated as inhibitors, with some showing good inhibitory activity and selectivity for influenza A sialidase. nih.gov While direct studies on this compound itself as a sialidase inhibitor are not detailed, the broader class of pyran derivatives shows significant promise in this area.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net Consequently, CDK2 has become a significant target for anticancer drug development. nih.govnih.gov Several 4H-pyran derivatives have been identified as potent inhibitors of CDK2. nih.govnih.govmdpi.com Molecular docking studies have revealed that these compounds can fit well into the ATP binding pocket of CDK2, which is crucial for their inhibitory action. nih.govnih.gov For example, a series of dihydropyrano[4,3-b]pyran derivatives showed binding energies comparable to known CDK2 inhibitors. nih.gov The inhibition of CDK2 by these pyran derivatives often leads to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

Src kinase is another important enzyme involved in cell growth and proliferation, and its inhibition is a valid strategy in cancer therapy. Certain quinoline (B57606) derivatives containing a dihydropyran ring have been investigated as Src kinase inhibitors. For example, 4-(2,4-dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines have been shown to be potent inhibitors of Src kinase activity. nih.gov Additionally, thieno[3,2-b]pyridine-6-carbonitrile (B50402) derivatives have also demonstrated inhibitory activity against Src kinase. nih.gov

Antitubercular Activity

The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains, has spurred the search for new and effective antitubercular agents. nih.gov In this context, derivatives of 2-amino-4H-pyran-3-carbonitrile have shown promise. A series of these compounds, synthesized from fluorinated chalcones, were evaluated for their in vitro activity against Mycobacterium tuberculosis. scirp.org One particular derivative stood out, demonstrating a minimum inhibitory concentration (MIC) of approximately 8 μM, a potency comparable to broad-spectrum antibiotics like ciprofloxacin (B1669076) and streptomycin, and significantly more potent than the first-line drug pyrazinamide. scirp.org

Further studies on 4H-pyran derivatives have shown that substitutions on the pyran ring can significantly influence their antimycobacterial efficacy. For instance, in a series of Schiff bases fused with a 4H-pyran ring, derivatives synthesized from dimedone generally exhibited better activity against Mycobacterium bovis (BCG) than those derived from acetylacetone. nih.gov The position of substituents on the benzene (B151609) ring also played a role, with a chlorine atom at the 2-position resulting in better activity than at the 4-position. nih.gov However, it is noteworthy that another study synthesizing a series of 2-amino-4H-pyran-3-carbonitrile derivatives found no significant antitubercular activity, highlighting the nuanced structure-activity relationships within this class of compounds. scirp.org

Table 1: Antitubercular Activity of Selected 4H-Pyran Derivatives

| Compound Type | Test Organism | Key Findings | Reference |

|---|---|---|---|

| 2-amino-4H-pyran-3-carbonitrile derivative | Mycobacterium tuberculosis | A potent derivative showed a MIC value of ~8 μM. | scirp.org |

| Schiff bases fused 4H-Pyran derivatives | Mycobacterium bovis (BCG) | Derivatives from dimedone showed better activity; Cl at 2-position was favorable. | nih.gov |

| 2-amino-4H-pyran-3-carbonitrile derivatives | M. tuberculosis H37Ra and H37Rv | No significant antitubercular activity was observed (MIC > 10 ug/mL). | scirp.org |

Other Reported Biological Activities (e.g., Anticoagulant, Diuretic, Anticonvulsant)

Beyond their antitubercular potential, derivatives of the dihydropyran scaffold have demonstrated a range of other important biological activities.

Anticoagulant Activity: Certain hybrid molecules incorporating the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one moiety, which can be considered a complex dihydropyran derivative, have been identified as potential dual inhibitors of blood coagulation factors Xa and XIa. mdpi.com In one study, ten newly synthesized hybrid molecules demonstrated high inhibitory values against both factors. mdpi.com This dual inhibition is a promising strategy for the development of new-generation anticoagulants for cardiovascular diseases. mdpi.com

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of dihydropyrimidine-5-carbonitrile derivatives, which share structural similarities with the dihydropyran-carbonitrile scaffold. researchgate.net In one investigation, two compounds were found to be highly active in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, without causing motor impairment. researchgate.net Another study on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives also identified compounds with significant anticonvulsant activity in the scMet test. nih.gov Furthermore, spirooxindole-4H-pyran derivatives have been evaluated, with some compounds showing significant anticonvulsant effects in pentylenetetrazole (PTZ)-induced epilepsy models. researchgate.net

While the prompt specifically mentions diuretic activity, dedicated research on the diuretic properties of this compound derivatives is not prominent in the reviewed literature. However, the broad pharmacological profile of pyran-based compounds suggests that this could be an area for future investigation. Other reported activities for pyran derivatives include vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant effects. mdpi.comnih.gov

Table 2: Other Biological Activities of Dihydropyran Derivatives

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Anticoagulant | Hybrid 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives | Dual inhibition of coagulation factors Xa and XIa. | mdpi.com |

| Anticonvulsant | Dihydro-pyrimidine-5-carbonitrile derivatives | Active in MES and scPTZ models without motor impairment. | researchgate.net |

| Anticonvulsant | 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives | Active in the scMet test. | nih.gov |

| Anticonvulsant | Spirooxindole-4H-pyran derivatives | Significant activity in PTZ-induced epilepsy models. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of lead compounds. For this compound derivatives, several SAR studies have provided valuable insights.

For Antitubercular Activity: The substitution pattern on the pyran and associated rings is critical. For instance, in a series of pyrazine-2-carboxamides, the presence of an iodine atom at the 3-position of a benzene ring was found to be important for antimycobacterial activity. nih.gov In another study on 2-pyrazolylpyrimidinones, modifications on the pyrimidinone and pyrazole (B372694) portions of the molecule were explored to determine the minimum pharmacophoric features essential for antitubercular potency. nih.gov

For Anticoagulant Activity: In the development of dual inhibitors of coagulation factors Xa and XIa, it was observed that 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones, particularly those with 6-aryl substitutions, exhibited higher activity compared to their unsaturated counterparts. mdpi.com The hybridization of this core with a thiazole (B1198619) fragment through a hydrazine (B178648) linker also yielded potent inhibitors. mdpi.com

For Anticonvulsant Activity: For dihydropyrimidine-5-carbonitrile derivatives, an increase in lipophilicity was directly correlated with enhanced anticonvulsant activity. researchgate.net In the case of 2-aryl-2-(pyridin-2-yl)acetamides, the highest activity was observed in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents on the phenyl ring. nih.gov For 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, the nature of the substituent at the 2-position significantly influenced the anticonvulsant profile, with a 2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl group showing high activity in the scMet test. nih.gov

These SAR studies underscore the importance of specific structural modifications in tailoring the biological activity of the this compound scaffold, providing a roadmap for the design of more potent and selective therapeutic agents. nih.gov

Applications of 5,6 Dihydro 4h Pyran 2 Carbonitrile in Materials Science and Other Fields

Role in the Development of Pigments and Cosmetics

Pyran derivatives are recognized for their contributions to the development of pigments and photoactive materials. researchgate.net The extended π-electron systems possible in certain pyran structures can lead to the absorption and emission of light in the visible spectrum, a fundamental property for color. While direct research on 5,6-Dihydro-4H-pyran-2-carbonitrile for these specific applications is not extensively documented, the broader class of pyran-containing compounds is noted for its use in pigments. researchgate.netgrowingscience.com

Potential in Sensing and Biosensor Development

The functional groups present in this compound suggest its potential as a building block for chemosensors and biosensors. The development of electrochemical biosensors, which can detect biological molecules with high sensitivity and selectivity, often relies on the functionalization of electrode surfaces with specific chemical moieties. nih.gov Pyran derivatives are among the heterocyclic compounds that have been investigated for such applications. nih.gov

For instance, a pyrano[3,4-b]pyran derivative has been successfully synthesized and demonstrated to act as a selective chemosensor for mercury (Hg²⁺) ions. doaj.org This indicates that the pyran framework can be tailored to interact specifically with certain analytes. The nitrile group in this compound could also play a role in sensor design, potentially through its electronic properties or its ability to coordinate with metal ions. The development of sensors for toxic heavy metal ions is a significant area of research, and pyridine (B92270) derivatives, which share some structural similarities with pyrans, have been used to create fluorescent sensors for this purpose. mdpi.com

Furthermore, the functionalization of surfaces with organic molecules is a key step in creating biosensors. mdpi.com Advanced biosensing platforms, including those based on porphyrin-functionalized nanoparticles and prion-inspired amyloids, demonstrate the diverse strategies for detecting biomolecules. nih.gov While direct application of this compound in a biosensor has not been reported, its structure is amenable to the synthetic modifications required to create functional sensor components.

Corrosion Inhibition Applications

A significant area of application for pyran derivatives, including those with carbonitrile groups, is in the field of corrosion inhibition, particularly for protecting mild steel in acidic environments. researchgate.net The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netmdpi.com

Research has shown that pyran derivatives can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.netabechem.com The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. abechem.comresearchgate.net The interaction can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), with the latter involving the formation of coordinate bonds between the heteroatoms (like oxygen and nitrogen) in the pyran derivative and the d-orbitals of the iron atoms on the steel surface. mdpi.comabechem.com

Detailed studies on various pyran derivatives have demonstrated their high inhibition efficiencies. For example, a study on 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carbonitrile (HCN) showed a maximal inhibition efficiency of up to 92.4% for mild steel in a 1 M H₂SO₄ solution. abechem.com Similarly, other pyran derivatives have exhibited efficiencies exceeding 90% in hydrochloric acid (HCl) solutions. researchgate.netresearchgate.net The presence of the carbonitrile group, along with other functional groups like amino and hydroxyl, enhances the adsorption process and contributes to the high protective performance. abechem.comresearchgate.net

The following tables summarize key findings from research on the corrosion inhibition properties of various pyran derivatives, illustrating the general effectiveness of this class of compounds.

Table 1: Inhibition Efficiency of Various Pyran Derivatives on Mild Steel

| Inhibitor Name | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carbonitrile (HCN) | 1 M H₂SO₄ | 92.4 | abechem.com |

| Ethyl 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate (HDMP) | 1 M H₂SO₄ | 95.0 | researchgate.net |

| (E)-4-hydroxy-6-methyl-3-(1-(phenylimino) ethyl)-2H-pyran-2-one (Py1) | 1 M HCl | 90.0 | researchgate.net |

| 2-amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (PY-2Cl) | 1 M HCl | 91.2 | researchgate.net |

| 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (APPC) | 1 M HCl | 91.8 | researchgate.net |

| Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate (Pyr2) | 1.0 M HCl | Increases with concentration | researchgate.net |

Table 2: Adsorption Characteristics of Pyran-Based Corrosion Inhibitors

| Inhibitor | Adsorption Isotherm | Type of Adsorption | Reference |

| 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carbonitrile (HCN) | Langmuir | Physisorption and Chemisorption | abechem.com |

| Ethyl 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate (HDMP) | Langmuir | Not specified | researchgate.net |

| (E)-4-hydroxy-6-methyl-3-(1-(phenylimino) ethyl)-2H-pyran-2-one (Py1) | Langmuir | Chemisorption | researchgate.net |

| 2-amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (PY-2Cl) | Langmuir | Not specified | researchgate.net |

| 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (APPC) | Langmuir | Chemisorption | researchgate.net |

| Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate (Pyr2) | Langmuir | Not specified | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 5,6 Dihydro 4h Pyran 2 Carbonitrile

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and a protein's active site. Although specific docking studies on 5,6-Dihydro-4H-pyran-2-carbonitrile are not extensively documented in publicly available literature, research on analogous 4H-pyran derivatives provides valuable insights into their potential as inhibitors for various protein targets.

For instance, derivatives of 4H-pyran have been investigated as potential inhibitors of enzymes like cyclin-dependent kinase-2 (CDK2), which is implicated in cancer. nih.gov Docking studies of these derivatives have shown that the pyran ring and its substituents can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. nih.gov The oxygen atom in the dihydropyran ring and the amino group often act as hydrogen bond acceptors and donors, respectively, while phenyl or other aromatic substituents can engage in hydrophobic interactions with amino acid residues like LEU83, GLU81, and ASP145. nih.gov

Similarly, other pyran-based compounds have been evaluated as inhibitors for targets such as HIV-1 protease. nih.gov These studies reveal that the structural framework of pyran allows for a C2-symmetric structure which can fit well into the active site of the protease, forming key interactions. nih.gov

Based on these findings for related compounds, it can be inferred that this compound could potentially bind to various protein targets through a combination of hydrogen bonding involving the nitrile group and the pyran oxygen, as well as hydrophobic interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.

Table 1: Potential Ligand-Protein Interactions of Pyran Derivatives based on Molecular Docking Studies of Analogs

| Interacting Group of Pyran Derivative | Type of Interaction | Potential Interacting Amino Acid Residues (Examples) |

| Pyran Ring Oxygen | Hydrogen Bond Acceptor | LEU83, LYS33 nih.gov |

| Nitrile Group Nitrogen | Hydrogen Bond Acceptor | Not specifically reported for this compound, but a common interaction for nitriles. |

| Substituents on the Pyran Ring | Hydrophobic Interactions | ALA144, GLN131, ASN132 nih.gov |

| Amino Group (if present) | Hydrogen Bond Donor/Acceptor | GLU81, ASP145 nih.gov |

Note: This table is predictive and based on studies of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

A typical QSAR study involves calculating a variety of molecular descriptors, which can be categorized as:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies.

For this compound, a QSAR model could be developed to predict a specific biological activity by correlating these descriptors with experimentally determined activity values for a series of related compounds. The nitrile group, the dihydropyran ring, and any substituents would significantly influence these descriptors and, consequently, the biological activity.

Table 2: Common Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Potential Influence on Activity |

| Lipophilicity | Log P | Affects membrane permeability and transport. researchgate.net |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing binding. researchgate.net |

| Electronic | Heat of Formation, Dipole Moment | Reflects the electronic distribution and stability, affecting interactions with polar residues. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons. nih.gov |

Note: The relevance of each descriptor is dependent on the specific biological activity being modeled.

Theoretical Calculations for Spectroscopic Data Prediction

Theoretical calculations, particularly using Density Functional Theory (DFT), are a valuable tool for predicting spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

While there are no specific published DFT calculations for the complete spectroscopic profile of this compound, studies on related pyran derivatives demonstrate the utility of this approach. For example, DFT calculations have been successfully used to reproduce the experimental IR and Raman spectra of other pyran-2-one derivatives. scifiniti.com These calculations can help in assigning the vibrational modes observed in the experimental spectra.

Similarly, DFT can be used to predict ¹H and ¹³C NMR chemical shifts. pdx.edu The accuracy of these predictions has improved significantly, and they can be a powerful aid in assigning complex NMR spectra and confirming molecular structures. For instance, a computational study on dihydropyran derivatives showed that calculated chemical shifts were in good agreement with experimental data. mdpi.com

For this compound, DFT calculations could predict:

IR vibrational frequencies: The characteristic stretching frequency of the C≡N (nitrile) group, C=C double bond, and C-O-C ether linkages in the dihydropyran ring.

NMR chemical shifts: The ¹H and ¹³C chemical shifts for each unique atom in the molecule, which would be highly sensitive to the conformation of the dihydropyran ring.

Table 3: Predicted Spectroscopic Data for this compound based on General Principles and Analogous Compounds

| Spectroscopic Data | Predicted Feature | Approximate Range/Value |

| IR Frequency (C≡N stretch) | Strong, sharp band | 2210-2260 cm⁻¹ |

| IR Frequency (C=C stretch) | Medium intensity band | 1640-1680 cm⁻¹ |

| IR Frequency (C-O-C stretch) | Strong band | 1050-1150 cm⁻¹ |

| ¹³C NMR Chemical Shift (C≡N) | ~115-125 ppm | |

| ¹H NMR Chemical Shift (Olefinic H) | ~5.0-6.5 ppm |

Note: These are approximate values based on general spectroscopic principles and data from similar structures. Actual values would need to be confirmed by experimental data or specific DFT calculations.

ADME (Adsorption, Distribution, Metabolism, and Excretion) Investigations

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a crucial part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions help in identifying potential liabilities and in optimizing compounds to have better drug-like properties.

While specific in silico ADME studies for this compound are not widely published, studies on other nitrogen-containing heterocyclic compounds provide a basis for what to expect. nih.govresearchgate.net Several computational models and software can predict a range of ADME properties.

Key ADME properties that can be predicted in silico include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. The presence of polar groups like the nitrile and ether oxygen in this compound would influence its absorption characteristics.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important. The size, lipophilicity, and number of hydrogen bond donors and acceptors in the molecule are key determinants.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. The dihydropyran ring could be susceptible to oxidation or other metabolic transformations.

Excretion: While direct prediction is complex, properties related to renal clearance can be estimated.

Table 4: Predicted ADME Properties of this compound based on its Structure

| ADME Property | Predicted Characteristic | Rationale based on Chemical Structure |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Moderate to Good | Small molecular size and presence of some polar groups. |

| Caco-2 Permeability | Moderate | Balance of lipophilic and hydrophilic character. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate | Depends on the overall lipophilicity; likely to have some binding. |

| Blood-Brain Barrier (BBB) Penetration | Possible | Small molecular size may allow for some CNS penetration, but polarity of nitrile and ether could limit it. |

| Metabolism | ||

| CYP450 Inhibition | Possible | Many small heterocyclic molecules show some interaction with CYP enzymes. |

| Excretion | ||

| Renal Clearance | Possible | If the compound is sufficiently water-soluble, renal excretion is a likely pathway. |

Note: These are qualitative predictions based on the chemical structure and general principles of ADME. Actual properties would need to be determined experimentally.

Q & A

Q. What are the standard synthetic protocols for 5,6-Dihydro-4H-pyran-2-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation reactions using substituted aldehydes and malononitrile in the presence of catalysts like 4-(dimethylamino)pyridine (DMAP) in ethanol . For example, analogous pyran carbonitriles are synthesized via KOH-mediated reactions in DMF at 100–110°C, followed by neutralization and purification via silica gel chromatography . Key factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (DMAP improves cyclization efficiency), and temperature control to minimize side reactions. Yield optimization often requires iterative adjustments to molar ratios and reaction times.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Characterization relies on:

- IR spectroscopy : To identify nitrile (C≡N) stretches (~2200 cm⁻¹) and carbonyl (C=O) groups if present.

- NMR : and NMR confirm ring structure and substituent positions. For example, pyran protons typically resonate at δ 4.0–5.5 ppm, while nitrile carbons appear at ~115–120 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- HPLC/GC : For purity assessment, especially when synthesizing derivatives with chiral centers or sensitive functional groups .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents affect the reactivity of this compound in further functionalization?

Substituents significantly influence reactivity: